molecular formula C20H28O2 B1146186 Retinoic-4,4,18,18,18-d5 acid

Retinoic-4,4,18,18,18-d5 acid

Cat. No.: B1146186
M. Wt: 305.5 g/mol
InChI Key: SHGAZHPCJJPHSC-UTAVKCRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-cis-Retinoic Acid-d5 is a deuterated form of 13-cis-Retinoic Acid, commonly known as isotretinoin. This compound is a synthetic retinoid, which is a derivative of vitamin A. It is primarily used in scientific research as an internal standard for the quantification of 13-cis-Retinoic Acid by gas chromatography or liquid chromatography-mass spectrometry . The deuterium labeling helps in distinguishing it from the non-labeled compound during analytical procedures.

Mechanism of Action

Target of Action

Isotretinoin-d5, also known as Retinoic-4,4,18,18,18-d5 acid, is a retinoid derivative of vitamin A . It primarily targets retinoic acid receptors (RARs) . These receptors play a crucial role in regulating cell proliferation and differentiation .

Mode of Action

Isotretinoin-d5 exerts its effects by binding to and activating RARs . This interaction leads to alterations in the cell cycle, cell differentiation, survival, and apoptosis . These changes result in a reduction in sebum production, which prevents the blockage of pores and the growth of acne-causing bacteria .

Biochemical Pathways

Isotretinoin-d5 affects several biochemical pathways. It is believed to modulate the expression of genes essential for regulating cell proliferation and differentiation . It also inhibits the replication of HPV-infected cells through its role in cell growth and differentiation . Furthermore, it reduces hyperkeratinization, making it useful for treating various skin conditions .

Pharmacokinetics

It is known that isotretinoin and its metabolite, 4-oxo-isotretinoin, both significantly reduce the production of sebum . The elimination half-lives of isotretinoin and 4-oxo-isotretinoin are approximately 20 hours and 0.9 hours, respectively .

Result of Action

The action of isotretinoin-d5 leads to several molecular and cellular effects. It reduces sebum production, preventing the blockage of pores and the growth of acne-causing bacteria . This results in the effective treatment of severe recalcitrant acne . It also has anti-inflammatory properties, making it potentially applicable and versatile for a wide variety of dermatologic conditions .

Action Environment

The action, efficacy, and stability of isotretinoin-d5 can be influenced by various environmental factors. For instance, the risk of acne recurrence was found to be eight-fold greater in patients treated with a cumulative total dose of isotretinoin-d5 less than 100mg/kg as compared to those receiving more than 100mg/kg . Additionally, the incidence of side effects and patient compliance can be improved by using lower doses of isotretinoin-d5 .

Biochemical Analysis

Cellular Effects

Retinoic-4,4,18,18,18-d5 acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in cell differentiation by promoting the maturation of specific cell types, such as neurons and immune cells . This compound also affects cell signaling pathways by modulating the activity of transcription factors and other signaling molecules . For example, it can enhance the differentiation of naïve T and B cells and promote the expression of chemokine receptors and integrins, which are essential for immune cell trafficking . Furthermore, this compound regulates cellular metabolism by influencing the expression of genes involved in glycolysis, lipid metabolism, and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nuclear receptors, such as RARs and RXRs, which regulate gene expression . Upon binding to these receptors, this compound induces conformational changes that allow the receptors to interact with coactivators or corepressors, leading to the activation or repression of target genes . This process involves the recruitment of chromatin remodeling complexes and the modification of histones, which alter the accessibility of DNA to the transcriptional machinery . Additionally, this compound can modulate the activity of other signaling pathways, such as the Wnt and Notch pathways, by interacting with their components or regulating the expression of their target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that high concentrations of this compound can promote the transparency of corneal organoids and the neuroretinal development in retinal organoids . Prolonged exposure to high levels of this compound can inhibit the maturation of photoreceptors and decrease the pigmentation levels of retinal pigment epithelium (RPE) organoids . These temporal effects highlight the importance of carefully controlling the concentration and duration of this compound exposure in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote cell differentiation and enhance immune responses . At high doses, it can cause toxic or adverse effects, such as retinoic acid syndrome, which is characterized by fever, dyspnea, and acute respiratory distress . Additionally, high doses of this compound can lead to liver toxicity and other systemic side effects . These findings underscore the importance of determining the optimal dosage of this compound for therapeutic applications and minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its synthesis, degradation, and regulation of gene expression. The synthesis of this compound involves the oxidation of retinaldehyde by RALDHs, followed by the conversion of retinol to retinaldehyde by alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs) . The degradation of this compound is mediated by cytochrome P450 enzymes, which convert it into inactive metabolites, such as 4-oxo-retinoic acid . These metabolic pathways are tightly regulated to maintain the appropriate levels of this compound in cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinoic Acid-d5 involves the deuteration of 13-cis-Retinoic Acid. One common method includes the reaction of 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienyl)-triphenylphosphonium chloride with 5-hydroxy-4-methyl-2(5H)-furanone in ethanol as the solvent and potassium hydroxide as the base at temperatures ranging from -5 to 0°C. The resulting mixture of retinoic acids is then isomerized to 13-cis-Retinoic Acid by treatment with a palladium complex .

Industrial Production Methods: Industrial production of 13-cis-Retinoic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions: 13-cis-Retinoic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 13-cis-4-oxoretinoic acid.

    Reduction: Reduction reactions can convert it back to retinol.

    Isomerization: It can isomerize to other forms of retinoic acid, such as all-trans-retinoic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Isomerization: Isomerization can be induced by light or heat in the presence of catalysts like palladium.

Major Products:

    Oxidation: 13-cis-4-oxoretinoic acid.

    Reduction: Retinol.

    Isomerization: All-trans-retinoic acid.

Scientific Research Applications

13-cis-Retinoic Acid-d5 is extensively used in scientific research due to its stability and distinguishable properties. Some of its applications include:

Comparison with Similar Compounds

    All-trans-Retinoic Acid: Another form of retinoic acid used in the treatment of acne and certain types of cancer.

    9-cis-Retinoic Acid: Known for its role in activating retinoid X receptors.

    Tretinoin: An isomer of retinoic acid used topically for acne treatment.

Uniqueness: 13-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which provides a distinct advantage in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification and analysis in complex biological matrices .

Properties

IUPAC Name

(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-UTAVKCRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinoic-4,4,18,18,18-d5 acid
Reactant of Route 2
Retinoic-4,4,18,18,18-d5 acid
Reactant of Route 3
Retinoic-4,4,18,18,18-d5 acid
Reactant of Route 4
Retinoic-4,4,18,18,18-d5 acid
Reactant of Route 5
Retinoic-4,4,18,18,18-d5 acid
Reactant of Route 6
Reactant of Route 6
Retinoic-4,4,18,18,18-d5 acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.